molecular formula C16H17N B14636874 2,2-Dimethyl-3,3-diphenylaziridine CAS No. 56062-75-0

2,2-Dimethyl-3,3-diphenylaziridine

Cat. No.: B14636874
CAS No.: 56062-75-0
M. Wt: 223.31 g/mol
InChI Key: YVVZQZBESJPFBF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,3-diphenylaziridine is a chemical compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its unique structural features, which include two methyl groups and two phenyl groups attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,3-diphenylaziridine typically involves the reaction of this compound precursors with suitable reagents under controlled conditions. One common method involves the reaction of this compound with sodium bisulfite or sulfite, which leads to the formation of gem-disubstituted taurines . The regioselectivity of this reaction is influenced by the nucleophile and the structure of the aziridine substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,3-diphenylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium bisulfite, sodium sulfite, and other nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include gem-disubstituted taurines and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethyl-3,3-diphenylaziridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,3-diphenylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, leading to ring-opening and the formation of new chemical bonds. The specific pathways and molecular targets involved depend on the reaction conditions and the nature of the interacting molecules .

Comparison with Similar Compounds

Properties

CAS No.

56062-75-0

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

2,2-dimethyl-3,3-diphenylaziridine

InChI

InChI=1S/C16H17N/c1-15(2)16(17-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,17H,1-2H3

InChI Key

YVVZQZBESJPFBF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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